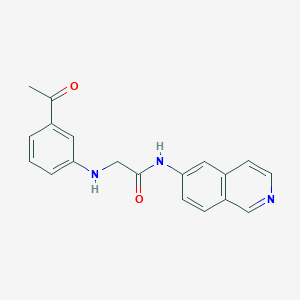
N~2~-(3-Acetylphenyl)-N-isoquinolin-6-ylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features an acetylphenyl group and an isoquinolinyl group connected through an acetamide linkage, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Formation of the Acetylphenyl Intermediate: This step involves the acetylation of aniline derivatives using acetic anhydride under acidic conditions.
Coupling with Isoquinoline: The acetylphenyl intermediate is then coupled with isoquinoline derivatives through a nucleophilic substitution reaction, often using a base such as sodium hydride or potassium carbonate.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage, typically achieved through the reaction of the coupled product with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylphenyl and isoquinolinyl groups can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Acetylphenyl)amino)-N-(quinolin-6-yl)acetamide
- 2-((3-Acetylphenyl)amino)-N-(isoquinolin-5-yl)acetamide
- 2-((3-Acetylphenyl)amino)-N-(isoquinolin-7-yl)acetamide
Uniqueness
2-((3-Acetylphenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. The position of the acetyl and isoquinolinyl groups can significantly impact the compound’s chemical reactivity and biological activity, distinguishing it from similar compounds.
Propiedades
Número CAS |
920513-60-6 |
|---|---|
Fórmula molecular |
C19H17N3O2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-(3-acetylanilino)-N-isoquinolin-6-ylacetamide |
InChI |
InChI=1S/C19H17N3O2/c1-13(23)14-3-2-4-17(9-14)21-12-19(24)22-18-6-5-16-11-20-8-7-15(16)10-18/h2-11,21H,12H2,1H3,(H,22,24) |
Clave InChI |
VQVLDHHLIIFGMJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
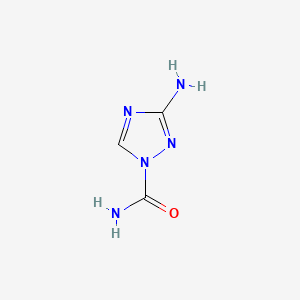


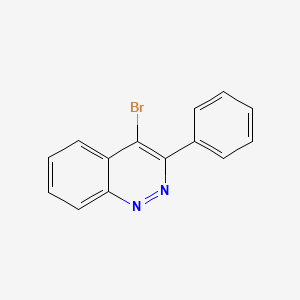
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
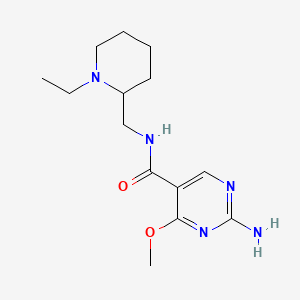

![3,7-Dimethyl-4,7-dihydropyrazolo[4,3-d][1,3]oxazin-5(1H)-one](/img/structure/B12905203.png)


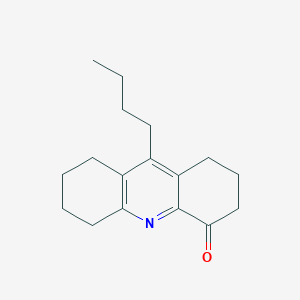
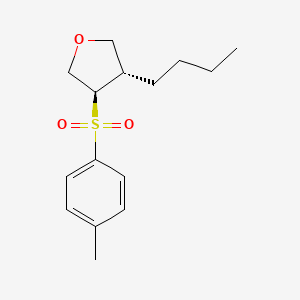
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
